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molecular formula C10H11N3OS B8465258 Thiazolo[4,5-b]pyridine-6-carbaldehyde,2-[(1-methylethyl)amino]-

Thiazolo[4,5-b]pyridine-6-carbaldehyde,2-[(1-methylethyl)amino]-

Cat. No. B8465258
M. Wt: 221.28 g/mol
InChI Key: XDWLJTCWOGIHDI-UHFFFAOYSA-N
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Patent
US07473784B2

Procedure details

A mixture of the above-obtained (2-(isopropylamino)thiazolo[4,5-b]pyridin-6-yl)methanol (≦1.05 mmol) and manganese(IV) oxide (activated, 85%, 1.25 g, 12.2 mmol) in THF (12 mL) was stirred at rt for 3.5 hr. The insoluble material was removed by suction filtration through Celite® 545. The filtrate was concentrated under vacuum and dried over Drierite® under vacuum to give the title compound (0.115 g, 50% yield over two steps) as a pale solid.
Name
(2-(isopropylamino)thiazolo[4,5-b]pyridin-6-yl)methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.25 g
Type
catalyst
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][C:5]1[S:6][C:7]2[C:8]([N:15]=1)=[N:9][CH:10]=[C:11]([CH2:13][OH:14])[CH:12]=2)([CH3:3])[CH3:2]>C1COCC1.[O-2].[Mn+4].[O-2]>[CH:1]([NH:4][C:5]1[S:6][C:7]2[C:8]([N:15]=1)=[N:9][CH:10]=[C:11]([CH:13]=[O:14])[CH:12]=2)([CH3:3])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
(2-(isopropylamino)thiazolo[4,5-b]pyridin-6-yl)methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NC=1SC=2C(=NC=C(C2)CO)N1
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1.25 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 3.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The insoluble material was removed by suction filtration through Celite® 545
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Drierite® under vacuum

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C(C)(C)NC=1SC=2C(=NC=C(C2)C=O)N1
Measurements
Type Value Analysis
AMOUNT: MASS 0.115 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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